
2-(4-Biphenylyl)-4-pentyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Biphenylyl)-4-pentyn-2-ol is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl group attached to a pentynol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Biphenylyl)-4-pentyn-2-ol typically involves the coupling of a biphenyl derivative with a pentynol precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a biphenyl boronic acid reacts with a pentynol halide under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of recyclable catalysts and green solvents can also be incorporated to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Biphenylyl)-4-pentyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(4-Biphenylyl)-4-pentyn-2-one.
Reduction: Formation of 2-(4-Biphenylyl)-4-penten-2-ol or 2-(4-Biphenylyl)-4-pentanol.
Substitution: Formation of 2-(4-Biphenylyl)-4-pentyn-2-chloride or 2-(4-Biphenylyl)-4-pentyn-2-amine.
Aplicaciones Científicas De Investigación
2-(4-Biphenylyl)-4-pentyn-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(4-Biphenylyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, it may interact with cellular pathways that regulate cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Biphenylyl)propionic acid: Known for its anti-inflammatory properties.
1-(4-Biphenylyl)-2-phenylethylamine: Investigated for its antispasmodic and cardiovascular effects.
Uniqueness
2-(4-Biphenylyl)-4-pentyn-2-ol is unique due to the presence of both a biphenyl group and a pentynol moiety, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and material science.
Propiedades
Fórmula molecular |
C17H16O |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-(4-phenylphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C17H16O/c1-3-13-17(2,18)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h1,4-12,18H,13H2,2H3 |
Clave InChI |
SIBIMQJSUXPRTN-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#C)(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)
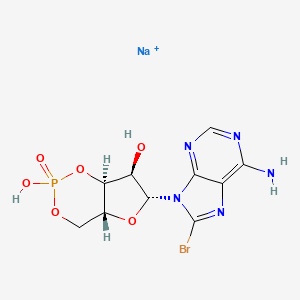

![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)
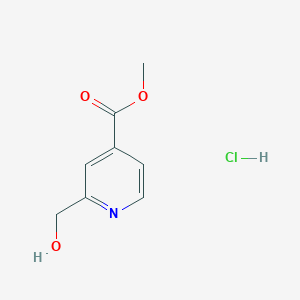
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
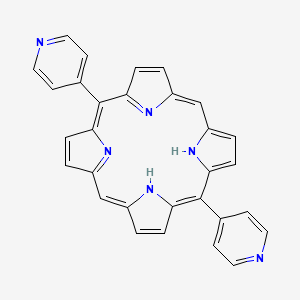
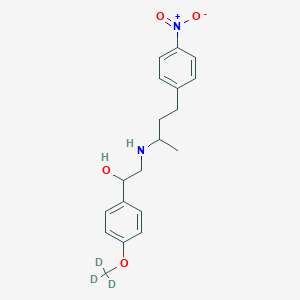


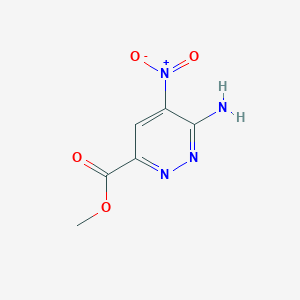
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)


